[2-(3-aminobenzenesulfinyl)acetyl]urea
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Overview
Description
[2-(3-aminobenzenesulfinyl)acetyl]urea: is an organic compound characterized by the presence of a sulfinyl group attached to a benzene ring, an acetyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-aminobenzenesulfinyl)acetyl]urea typically involves multiple steps:
Formation of the Sulfinyl Group: The initial step often involves the sulfoxidation of a suitable precursor, such as 3-aminobenzenethiol, using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form 3-aminobenzenesulfinic acid.
Acetylation: The next step involves the acetylation of the sulfinic acid derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield [2-(3-aminobenzenesulfinyl)acetyl] intermediate.
Urea Formation: Finally, the intermediate is reacted with an isocyanate or urea derivative under mild conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-aminobenzenesulfinyl)acetyl]urea is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive sulfinyl and urea groups. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability under various conditions make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which [2-(3-aminobenzenesulfinyl)acetyl]urea exerts its effects depends on its interaction with molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The urea moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-(3-aminobenzenesulfonyl)acetyl]urea: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[2-(3-aminobenzenesulfinyl)acetyl]thiourea: Contains a thiourea moiety instead of a urea moiety.
[2-(3-aminobenzenesulfinyl)acetyl]amide: Amide derivative with similar functional groups.
Uniqueness
[2-(3-aminobenzenesulfinyl)acetyl]urea is unique due to the presence of both sulfinyl and urea groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
1537810-01-7 |
---|---|
Molecular Formula |
C9H11N3O3S |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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